molecular formula C5H12OS B6149547 2-methoxybutane-1-thiol CAS No. 1855652-76-4

2-methoxybutane-1-thiol

Cat. No. B6149547
CAS RN: 1855652-76-4
M. Wt: 120.2
InChI Key:
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Description

2-Methoxybutane-1-thiol, also known as 2-Methylthioethanol and 2-Methylthioethane, is an organic sulfur compound with the molecular formula C4H10S. It is a colorless liquid that is insoluble in water, but soluble in organic solvents. 2-Methoxybutane-1-thiol is mainly used as a reagent in scientific research, and has a variety of applications in the lab.

Scientific Research Applications

2-Methoxybutane-1-thiol has a variety of applications in scientific research. It is commonly used as a reagent in organic synthesis reactions, such as the synthesis of thiols, thioesters, and thioamides. It is also used as a catalyst in the synthesis of polymers and as a ligand in coordination chemistry. Additionally, it is used in the synthesis of pharmaceuticals and agrochemicals, and as a solvent in the extraction of essential oils.

Mechanism of Action

2-Methoxybutane-1-thiol is a Lewis base, meaning that it can donate electrons to electrophilic species. This makes it an ideal reagent for organic synthesis reactions, as it can facilitate the formation of a new bond between two molecules. Additionally, its sulfur atom can act as a nucleophile and react with electrophiles, such as alkyl halides.
Biochemical and Physiological Effects
2-Methoxybutane-1-thiol is not known to have any biochemical or physiological effects. It is not toxic and is not known to be carcinogenic.

Advantages and Limitations for Lab Experiments

2-Methoxybutane-1-thiol has several advantages for use in lab experiments. It is a relatively inexpensive reagent, and it is stable and non-toxic. Additionally, it is miscible with most organic solvents, which makes it easy to use in a variety of different reactions. The main limitation of 2-methoxybutane-1-thiol is that it is not soluble in water, which limits its use in aqueous solutions.

Future Directions

In the future, 2-methoxybutane-1-thiol could be used in the synthesis of more complex molecules, such as peptides and proteins. Additionally, it could be used in the synthesis of new pharmaceuticals and agrochemicals. It could also be used in the development of new materials, such as polymers and nanomaterials. Finally, it could be used in the synthesis of new organic catalysts, which could be used to facilitate a variety of different reactions.

Synthesis Methods

2-Methoxybutane-1-thiol can be synthesized in a two-step process. The first step involves the reaction of 2-bromopropane with sodium sulfide, which produces 2-methoxypropane-1-thiol. The second step involves the reaction of 2-methoxypropane-1-thiol with potassium hydroxide, which produces 2-methoxybutane-1-thiol.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-methoxybutane-1-thiol can be achieved through the alkylation of 2-methoxy-1-propanethiol with 1-chlorobutane.", "Starting Materials": [ "2-methoxy-1-propanethiol", "1-chlorobutane", "Sodium hydride (NaH)", "Anhydrous tetrahydrofuran (THF)", "Anhydrous diethyl ether", "Anhydrous sodium sulfate (Na2SO4)", "Magnesium sulfate (MgSO4)", "Silica gel" ], "Reaction": [ "Prepare a solution of 2-methoxy-1-propanethiol (1.0 equiv) in anhydrous THF and cool to 0°C.", "Add sodium hydride (1.2 equiv) to the solution and stir for 30 minutes.", "Add 1-chlorobutane (1.2 equiv) dropwise to the reaction mixture and stir for 24 hours at room temperature.", "Quench the reaction with anhydrous diethyl ether and filter the mixture through a pad of anhydrous sodium sulfate.", "Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.", "Dry the product over magnesium sulfate and obtain the desired product, 2-methoxybutane-1-thiol, as a colorless liquid." ] }

CAS RN

1855652-76-4

Product Name

2-methoxybutane-1-thiol

Molecular Formula

C5H12OS

Molecular Weight

120.2

Purity

95

Origin of Product

United States

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